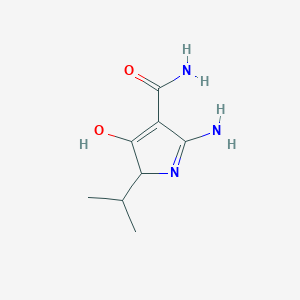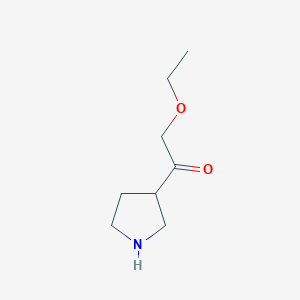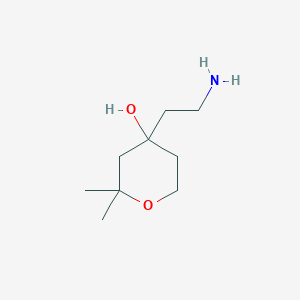
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C18H20FNO2S and a molecular weight of 333.43 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a 4-methylphenyl group, along with a sulfonyl fluoride functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and 4-Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Sulfonyl Fluoride Functionalization:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride: Lacks the 4-methyl group, which may affect its chemical reactivity and biological activity.
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H20FNO2S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C18H20FNO2S/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)23(19,21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
ASXOFJNTGXXYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2S(=O)(=O)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)





![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)



![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)
![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)

![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)
